molecular formula C23H24N2O2S2 B12134093 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

Cat. No.: B12134093
M. Wt: 424.6 g/mol
InChI Key: YFTZHXPYXMWNMQ-HKWRFOASSA-N
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Description

This compound is a rhodanine-based thiazolidinone derivative characterized by a Z-configured 4-ethylbenzylidene group at position 5, a thioxo group at position 2, and a butanamide chain linked to a 4-methylphenyl substituent. The molecular framework combines a rigid thiazolidinone core with flexible alkyl and aryl groups, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C23H24N2O2S2

Molecular Weight

424.6 g/mol

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C23H24N2O2S2/c1-3-17-8-10-18(11-9-17)15-20-22(27)25(23(28)29-20)14-4-5-21(26)24-19-12-6-16(2)7-13-19/h6-13,15H,3-5,14H2,1-2H3,(H,24,26)/b20-15-

InChI Key

YFTZHXPYXMWNMQ-HKWRFOASSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide typically involves the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromo-4-methylphenylbutanoic acid to form the thiazolidinone ring. The final step involves the amidation of the thiazolidinone with 4-methylphenylamine under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and the substituents play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and similarities between the target compound and its analogs from the evidence:

Compound Name / ID Substituent on Benzylidene Amide Chain / Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-Ethylphenyl Butanamide-N-(4-methylphenyl) Thioxo, 4-oxo, Z-benzylidene ~434.56* Predicted enhanced lipophilicity due to ethyl and methyl groups
(Z)-N-(4-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide 4-Methoxyphenyl Butanamide-N-(4-hydroxyphenyl) Methoxy, hydroxyl 428.52 Increased solubility via hydroxyl; H-bond donor/acceptor
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Phenyl (unsubstituted) Acetamide-N-(2-methylphenyl) Shorter amide chain, 2-methylphenyl ~356.44* Reduced steric hindrance; altered SAR due to acetamide chain
N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide 4-Bromophenyl-pyrazole Benzamide-N-(4-methylphenyl) Bromo, pyrazole ~565.47* Enhanced π-π stacking; potential kinase inhibition

*Calculated based on molecular formulas in evidence.

Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide is a thiazolidinone derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a thiazolidine ring, a butanamide moiety, and an ethylbenzylidene substituent, which contribute to its diverse biological effects.

  • Molecular Formula : C22H20N2O4S2
  • Molecular Weight : 440.54 g/mol
  • CAS Number : Not specified in the sources

Biological Activities

Research indicates that thiazolidinone derivatives, including this compound, exhibit various biological activities. The following sections detail the significant pharmacological effects observed in studies.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. A review highlighted that compounds within this class can inhibit cancer cell proliferation through various mechanisms, such as enzyme inhibition and interaction with DNA . The specific compound under discussion has shown promise in:

  • Inhibiting tumor growth : Studies suggest that thiazolidinones can act as multi-target enzyme inhibitors, which may enhance their efficacy against different cancer types.
  • Mechanism of action : The thiazolidinone ring can interact with specific enzymes involved in cancer progression, potentially leading to reduced cell viability and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiazolidinones have also demonstrated antimicrobial properties. The compound's structural features allow it to interact effectively with microbial targets, leading to:

  • Bactericidal effects : Research indicates that similar thiazolidinones have shown activity against various bacterial strains.
  • Potential against resistant strains : The unique structure may confer advantages in overcoming resistance mechanisms present in certain pathogens .

Anti-inflammatory and Analgesic Effects

The compound has been examined for its anti-inflammatory and analgesic properties:

  • COX inhibition : Some thiazolidinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Pain relief : Experimental models suggest that these compounds can reduce pain responses, indicating their potential use in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are closely related to their structural components. Key features influencing activity include:

  • Thiazolidine Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Substituents on the Ethylbenzylidene Group : Variations in this region can significantly impact binding affinity to biological targets.
  • Butanamide Moiety : Influences pharmacokinetic properties such as solubility and permeability .

Synthesis and Derivatives

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide typically involves multi-step processes. Common methods include:

  • Condensation Reactions : Formation of the thiazolidine ring through condensation of appropriate aldehydes with thiosemicarbazides.
  • Cyclization Steps : Cyclization under basic conditions to form the desired thiazolidinone structure.
  • Final Coupling Reactions : Coupling with amines or other functional groups to yield the final product .

Case Studies

Recent studies have focused on the anticancer potential of thiazolidinone derivatives:

  • Study 1 : A derivative was tested against breast cancer cell lines, showing significant inhibition of cell growth compared to controls.
  • Study 2 : Another study evaluated the antimicrobial effects against resistant bacterial strains, demonstrating effective bactericidal activity at low concentrations.

These studies underscore the therapeutic potential of this class of compounds.

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